(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916001
InChI: InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H
SMILES:
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC15916001

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride -

Specification

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
IUPAC Name (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H
Standard InChI Key FBXUCXJJDKWDQP-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl

Introduction

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 7-position and a methanamine moiety. This compound is of interest due to its potential pharmacological applications, particularly in neuropharmacology as a monoamine oxidase inhibitor.

Biological Activities

This compound modulates neurotransmitter levels by inhibiting monoamine oxidase activity, leading to increased concentrations of serotonin and dopamine in synaptic clefts. This can enhance mood and cognitive functions. Additionally, it interacts with various receptors in the central nervous system, contributing to its neuroprotective effects.

Structural Similarities and Unique Features

Compound NameStructural FeaturesUnique Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineLacks methoxy groupBasic structure without substituents
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineContains additional methoxy groupsAltered pharmacological profile due to extra groups
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochlorideHydroxyl group additionAffects solubility and reactivity

The unique substitution pattern at the 7-position with a methoxy group and at the 1-position with a methanamine moiety enhances its interaction with biological targets compared to other tetrahydroisoquinoline derivatives.

Synthesis and Applications

The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves multi-step organic synthesis methods. Its applications span various fields, including neuropharmacology and potentially other areas where monoamine oxidase inhibitors are beneficial.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator